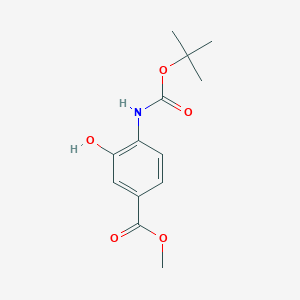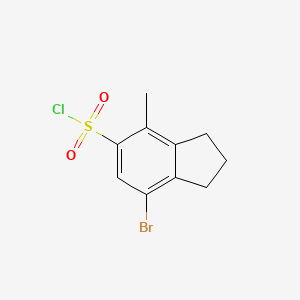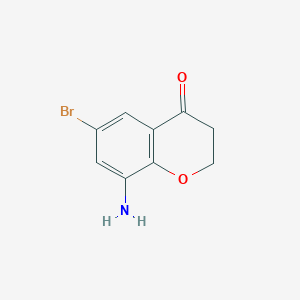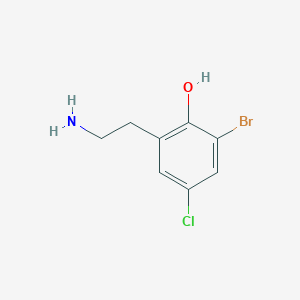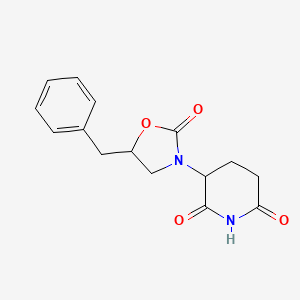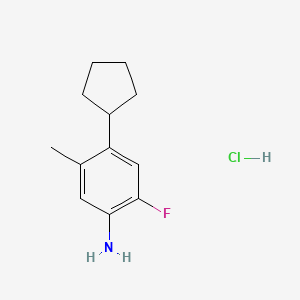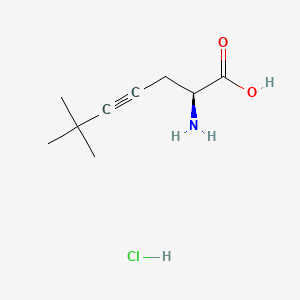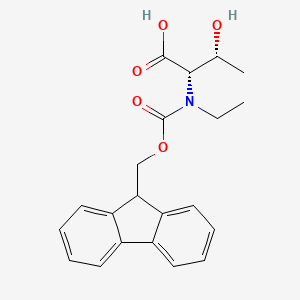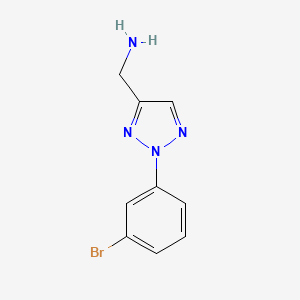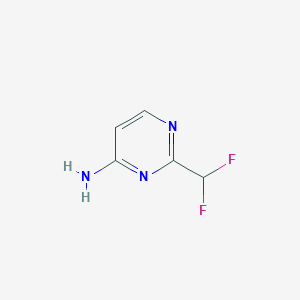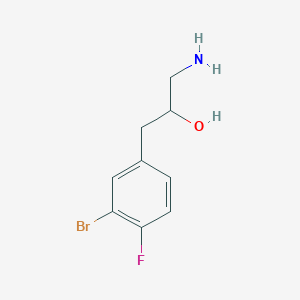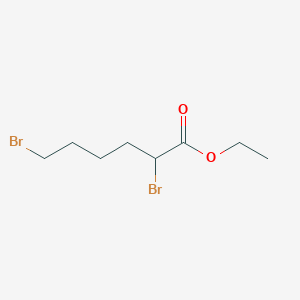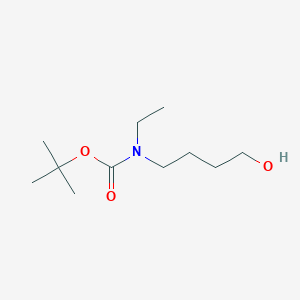
Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate is an organic compound with the molecular formula C9H19NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate typically involves the reaction of 4-aminobutanol with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate include:
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl (4-hydroxymethyl)phenylcarbamate .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydroxyl and carbamate groups make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-12(8-6-7-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |
Clé InChI |
YXYVTLVYYAQEIW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


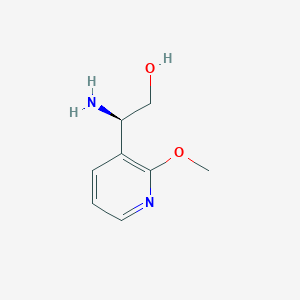
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
